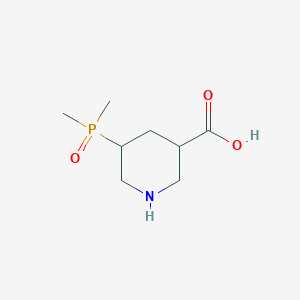
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structure, which includes a fluorine atom, a piperidine ring, and a pyrimidine core. This compound is often used in research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate. This intermediate is then subjected to further reactions to introduce the dihydrochloride group .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield fully saturated compounds .
Applications De Recherche Scientifique
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It has potential biological activities that make it useful in various biological studies.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of various chemical products
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride include:
- 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a fluorine atom, a piperidine ring, and a pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H15Cl2FN4 |
|---|---|
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
5-fluoro-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H13FN4.2ClH/c10-7-5-13-9(11)14-8(7)6-1-3-12-4-2-6;;/h5-6,12H,1-4H2,(H2,11,13,14);2*1H |
Clé InChI |
VGZGVCGVLRTHEP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC(=NC=C2F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)



![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)


![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)


![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)

![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
